1-Chloro-1-(2-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of chlorine, difluoromethyl, and trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
Chemical Reactions Analysis
1-Chloro-1-(2-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols
Scientific Research Applications
1-Chloro-1-(2-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Chloro-1-(2-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one exerts its effects depends on its interaction with molecular targets. The compound’s functional groups can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The difluoromethyl and trifluoromethylthio groups may enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-Chloro-1-(2-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one include:
1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethoxy)phenyl)propan-2-one: Differing by the presence of a trifluoromethoxy group instead of trifluoromethylthio.
1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one: Lacking the sulfur atom in the trifluoromethyl group. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8ClF5OS |
---|---|
Molecular Weight |
318.69 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8ClF5OS/c1-5(18)9(12)7-3-2-6(19-11(15,16)17)4-8(7)10(13)14/h2-4,9-10H,1H3 |
InChI Key |
ZWZCZUKILPWIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)C(F)F)Cl |
Origin of Product |
United States |
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